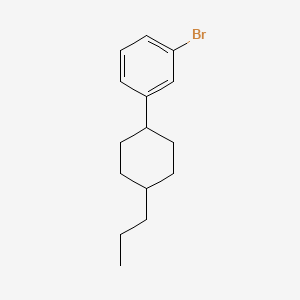
1-Bromo-3-(4-propylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-propylcyclohexyl)benzene is an organic compound with the molecular formula C15H21Br. It is a derivative of bromobenzene, where the bromine atom is substituted at the 1-position of the benzene ring, and a propylcyclohexyl group is attached at the 3-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of liquid crystals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-propylcyclohexyl)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the propylcyclohexyl group. The synthesis typically involves the following steps:
Bromination of Benzene: Benzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to produce bromobenzene.
Friedel-Crafts Alkylation: The bromobenzene undergoes a Friedel-Crafts alkylation reaction with propylcyclohexyl chloride in the presence of AlCl3 to introduce the propylcyclohexyl group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products:
Substitution: Products include phenols, amines, and ethers depending on the nucleophile used.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-3-(4-propylcyclohexyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Liquid Crystals: The compound is a precursor in the production of liquid crystal materials used in display technologies.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Material Science: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-propylcyclohexyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The propylcyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: Similar structure but with the propylcyclohexyl group at the 4-position.
Bromobenzene: Lacks the propylcyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: 1-Bromo-3-(4-propylcyclohexyl)benzene is unique due to the presence of both the bromine atom and the propylcyclohexyl group, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propriétés
Numéro CAS |
391684-41-6 |
|---|---|
Formule moléculaire |
C15H21Br |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
1-bromo-3-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21Br/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 |
Clé InChI |
XALYIMKGSSVVEW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
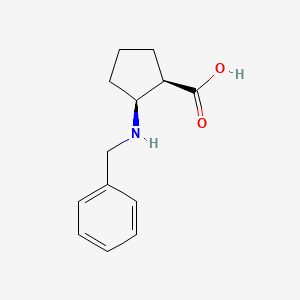

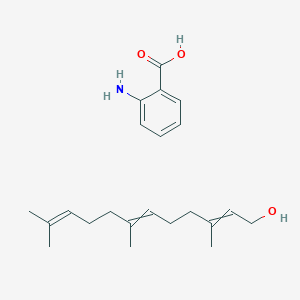
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
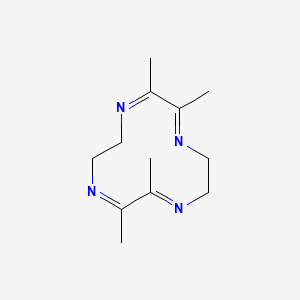

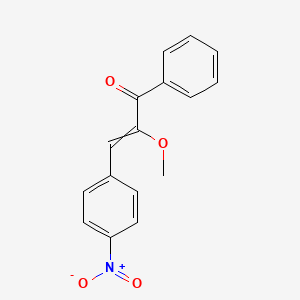
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
